Welcome to the BenchChem Online Store!
molecular formula C4H2Cl2N2 B104411 3,5-Dichloropyridazine CAS No. 1837-55-4

3,5-Dichloropyridazine

Cat. No. B104411
M. Wt: 148.98 g/mol
InChI Key: JZSAUQMXKHBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

**_April 15 2016_** 3,5-dichloropyridazine (1 g, 6.71 mmol), tert-butyl carbamate (3.93 g, 33.56 mmol), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) (0.583 g, 1.01 mmol), PdOAc2 (0.452 g, 2.01 mmol) and CS2CO3 (4.37 g, 13.43 mmol) in 1,4-dioxane (20 mL) was degassed through recharged with nitrogen, and was heated at 80 °C overnight. **_April 18 2016_** LCMS showed 23% of the precursor @ 0.55 min (no mass ionization) left on a 2-min basic run. GCMS showed no precursor and 94% of an unknown @ 6.90 min (whihc might be the desired product but not ionizable) on a 10-min run. The reaction was cooled to RT. The crude mixture was concentrated to givr a dark-brown gum. The dark-brown gum was dissolved in EtOAc, washed with water, and evaporated to give a brown solid. The brown solid was passed through a 10 g SiO2 flash column eluting with EtOAc, collected all of the eluent, and then evaporated to give a brown solid as the crude. The crude would be used in EN08121-59 without purification, assuming 100% yield.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0134 mol
Type
reagent
Reaction Step One
Quantity
0.02 L
Type
solvent
Reaction Step Two
Quantity
0.0336 mol
Type
reactant
Reaction Step Three
Quantity
0.00671 mol
Type
reactant
Reaction Step Four
Quantity
0.00101 mol
Type
catalyst
Reaction Step Five
Quantity
0.00201 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
931
reaction index
NAME
1.3.2 [N-arylation with Ar-X] Chloro Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.0134 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.02 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.0336 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N
Step Four
Name
Quantity
0.00671 mol
Type
reactant
Smiles
C1=C(C=NN=C1Cl)Cl
Step Five
Name
Quantity
0.00101 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00201 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)NC1=NN=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.